Methyl 2-bromopentanoate
Overview
Description
Methyl 2-bromopentanoate is an organic compound characterized by its bromine and ester functional groups. The molecular formula of this compound is C6H11BrO2, and it has a molecular weight of 195.05 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromopentanoate can be synthesized through the esterification of 2-bromopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Ester Hydrolysis: The ester group can be hydrolyzed in the presence of acids or bases to yield 2-bromopentanoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: 2-hydroxypentanoic acid methyl ester.
Elimination Reactions: Pent-2-ene.
Ester Hydrolysis: 2-bromopentanoic acid and methanol.
Scientific Research Applications
Methyl 2-bromopentanoate is utilized in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing bromine and ester functionalities into organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: As a probe to study enzyme-catalyzed reactions involving ester and bromine groups.
Industrial Applications: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the bromine atom and a hydrogen atom being removed .
Comparison with Similar Compounds
Methyl 2-chloropentanoate: Similar in structure but contains a chlorine atom instead of bromine.
Methyl 2-iodopentanoate: Contains an iodine atom instead of bromine, making it more reactive in nucleophilic substitution reactions.
Ethyl 2-bromopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-bromopentanoate is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. The bromine atom provides a good leaving group for substitution and elimination reactions, while the ester group offers versatility in further functionalization .
Properties
IUPAC Name |
methyl 2-bromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWQSVSOGNGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336218 | |
Record name | methyl 2-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19129-92-1 | |
Record name | methyl 2-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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